Terminal Half-Life (t1/2) of 3'-Hydroxy-4'-methoxydiclofenac vs. In-Class Metabolites
The defining differentiation of 3'-hydroxy-4'-methoxydiclofenac is its extraordinarily long terminal elimination half-life (t1/2) compared to other primary diclofenac metabolites. This necessitates the use of the authentic reference standard for any assay requiring long-term monitoring or accurate determination of cumulative exposure [1].
| Evidence Dimension | Terminal elimination half-life (t1/2) |
|---|---|
| Target Compound Data | ~80 h |
| Comparator Or Baseline | Diclofenac (parent), 4'-hydroxydiclofenac, and other mono-/dihydroxy metabolites: 1-3 h |
| Quantified Difference | Approximately 27- to 80-fold longer half-life than comparators |
| Conditions | Human subjects after single oral dose; measurement via capillary column GC in plasma [1]. |
Why This Matters
This property is the sole reason this compound accumulates in plasma upon repeated dosing, making it the critical analytical target for chronic exposure studies, unlike other rapidly cleared metabolites.
- [1] Degen PH, Dieterle W, Schneider W, Theobald W, Sinterhauf U. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients. Xenobiotica. 1988 Dec;18(12):1449-55. doi: 10.3109/00498258809042267. PMID: 3245235. View Source
